Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is a derivative of morphine, a well-known opioid used for pain relief. This compound is a glucuronide conjugate, which means it is formed by the addition of a glucuronic acid moiety to morphine. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester typically involves the glucuronidation of morphine. This process is catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronic acid moiety to the C3 position of morphine . The reaction conditions often include the use of acetylating agents to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale glucuronidation processes, where morphine is reacted with glucuronic acid derivatives in the presence of UGT enzymes. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes.
Biology: It is used to study the metabolic pathways of morphine and its derivatives.
Medicine: It is investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester involves its interaction with specific molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors. Instead, it may interact with other receptors, such as Toll-like receptor 4 (TLR4), to exert its effects . This interaction can lead to various physiological responses, including modulation of pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Morphine-3-glucuronide: Another glucuronide conjugate of morphine, known for its neuroexcitatory effects.
Morphine-6-glucuronide: A glucuronide conjugate with potent analgesic effects.
Buprenorphine-3-glucuronide: A glucuronide conjugate of buprenorphine, used in pain management
Uniqueness
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is unique due to its specific chemical structure, which includes the tri-O-acetyl modification. This modification can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it distinct from other similar compounds .
Properties
CAS No. |
151250-15-6 |
---|---|
Molecular Formula |
C30H35NO12 |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[[(4S,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C30H35NO12/c1-13(32)38-23-24(39-14(2)33)26(40-15(3)34)29(43-25(23)28(36)37-5)41-20-9-6-16-12-18-17-7-8-19(35)27-30(17,10-11-31(18)4)21(16)22(20)42-27/h6-9,17-19,23-27,29,35H,10-12H2,1-5H3/t17-,18-,19-,23-,24-,25-,26+,27-,29+,30-/m0/s1 |
InChI Key |
OJXQIAQIYWRVMF-HIRJWNRASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@H]5[C@H]6[C@]4(CCN5C)[C@@H](O3)[C@H](C=C6)O)C=C2)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6C4(CCN5C)C(O3)C(C=C6)O)C=C2)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.